molecular formula C12H23N3O2S B2406976 Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate CAS No. 1048915-88-3

Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate

Cat. No.: B2406976
CAS No.: 1048915-88-3
M. Wt: 273.4
InChI Key: KWWUNCHZAZWRNL-UHFFFAOYSA-N
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Description

Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate is a piperazine-based compound featuring a carbamothioyl group substituted with a butan-2-yl moiety and an ethyl carboxylate ester at the 1-position of the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and receptor binding .

Properties

IUPAC Name

ethyl 4-(butan-2-ylcarbamothioyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2S/c1-4-10(3)13-11(18)14-6-8-15(9-7-14)12(16)17-5-2/h10H,4-9H2,1-3H3,(H,13,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWUNCHZAZWRNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=S)N1CCN(CC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with isocyanates or thiocyanates under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions in batch or continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperazine derivatives, focusing on substituents, synthesis routes, spectroscopic properties, and biological activities.

Structural Features and Substituent Effects
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Evidence ID
Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate Butan-2-yl (alkyl), carbamothioyl, ethyl ester C₁₂H₂₂N₃O₂S 281.39 -
Ethyl 4-[(4-iodobenzoyl)carbamothioyl]piperazine-1-carboxylate 4-Iodobenzoyl (aryl), carbamothioyl, ethyl ester C₁₅H₁₇IN₃O₃S 446.29
tert-Butyl 4-((4-sulfamoylphenyl)carbamothioyl)piperazine-1-carboxylate Sulfamoylphenyl (sulfonamide), carbamothioyl, tert-butyl ester C₁₆H₂₃N₄O₄S₂ 415.51
Ethyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate 4-Amino-2-chlorophenyl (halogenated aryl), ethyl ester C₁₃H₁₈ClN₃O₂ 307.76
Ethyl 4-[6-(4-carbamoylpiperazin-1-yl)pyrimidin-4-yl]piperazine-1-carboxylate Pyrimidinyl (heterocyclic), carbamoylpiperazine, ethyl ester C₁₇H₂₇N₇O₃S 409.51

Key Observations :

  • Alkyl vs.
  • Sulfur-Containing Groups : Carbamothioyl derivatives (target compound, ) may exhibit stronger metal-binding capacity compared to carbamoyl or sulfonamide analogs.
  • Ester Groups : Ethyl esters (target compound, ) are common for enhancing membrane permeability, whereas tert-butyl esters () are often used as protecting groups in synthesis.
Spectroscopic Properties
  • NMR Trends: Piperazine protons typically resonate at δ 2.5–3.5 ppm (¹H NMR), as seen in ethyl 4-(2-phenyl-2-(phenylamino)acetyl)piperazine-1-carboxylate (). Carbamothioyl groups show characteristic ¹H NMR signals near δ 10–12 ppm (NH) and ¹³C NMR signals at δ 170–180 ppm (C=S) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) data for analogs (e.g., ) confirm molecular formulas and aid in structural validation.

Biological Activity

Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate (CAS No. 1048915-88-3) is a chemical compound with notable biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure:

  • Molecular Formula: C12H23N3O2S
  • Molecular Weight: 273.4 g/mol

The synthesis of this compound typically involves the reaction of piperazine derivatives with isocyanates or thiocyanates under controlled conditions, often using solvents such as dichloromethane or ethanol with possible catalysts to enhance the reaction efficiency.

Biological Activity

Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antibacterial agents .

Anticancer Potential:
The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the growth of cancer cells by inducing apoptosis and modulating signaling pathways associated with cell proliferation and survival. Further research is needed to elucidate its specific mechanisms of action in cancer therapy.

Mechanism of Action:
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. The piperazine moiety plays a crucial role in these interactions, which can lead to altered cellular responses and biological effects.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against various bacterial strains,
AnticancerInduces apoptosis in cancer cells
Mechanism InsightsModulates cellular signaling pathways

Case Studies

  • Antimicrobial Study : A comparative study evaluated the efficacy of this compound against standard bacterial strains like E. coli and S. aureus. Results showed a significant reduction in bacterial viability, indicating its potential as an antibacterial agent .
  • Anticancer Research : In vitro studies have shown that this compound can inhibit the proliferation of specific cancer cell lines, such as breast and lung cancer cells, by triggering apoptotic pathways. Further investigation into its mechanism revealed modulation of key oncogenic signaling pathways.

Q & A

Basic Research Questions

Q. What are the common synthetic routes and critical reaction conditions for synthesizing Ethyl 4-[(butan-2-yl)carbamothioyl]piperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine ring. A key step is the coupling of a thiocarbamoyl group with a substituted piperazine precursor. For example, nucleophilic substitution using sodium hydride (NaH) in dimethylformamide (DMF) facilitates carbamothioyl group introduction . Critical conditions include anhydrous environments and controlled temperatures to avoid by-products like oxidized or hydrolyzed derivatives. Reagents such as LiAlH4 (for reductions) and KMnO4 (for oxidations) are often employed, but their use requires strict stoichiometric control .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions on the piperazine ring and the carbamothioyl group. For example, ¹H-NMR peaks near δ 1.2–1.4 ppm indicate the ethyl ester moiety, while thioureido protons appear as broad singlets . X-ray crystallography (using programs like SHELXL) resolves stereochemistry and molecular conformation, particularly for evaluating non-covalent interactions like C–H···N or C–H···O stabilizing crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize unexpected by-products during synthesis?

  • Methodological Answer : Side reactions, such as bromination of indole rings (observed in similar piperazine derivatives), arise from reactive intermediates or harsh halogenation conditions . Optimization strategies include:

  • Using protecting groups (e.g., tert-butyl carbamates) for sensitive functional groups.
  • Replacing strong oxidants like KMnO4 with milder alternatives (e.g., TEMPO/O₂) to prevent over-oxidation .
  • Monitoring reaction progress via TLC or LC-MS to terminate reactions before by-product formation .

Q. What computational methods are effective for predicting the compound’s reactivity or binding interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations validate electronic properties (e.g., charge distribution on the thiocarbamoyl group) and predict coordination behavior with metal ions (e.g., Ni(II), Zn(II)) . Molecular docking studies (using AutoDock Vina or Schrödinger) model interactions with biological targets, such as enzymes or receptors, by analyzing hydrogen bonding and hydrophobic contacts .

Q. How can researchers resolve contradictions in spectral data or unexpected crystallographic results?

  • Methodological Answer : Contradictions often arise from polymorphism or dynamic conformational changes. For example, unexpected dihedral angles in X-ray structures may indicate flexible piperazine rings. Resolution strategies include:

  • Repeating crystallization in alternative solvents to isolate stable polymorphs.
  • Comparing experimental NMR data with DFT-simulated spectra to identify dominant conformers .
  • Using temperature-dependent NMR to probe rotational barriers around the piperazine C–N bonds .

Q. What are the best practices for experimental phasing in crystallography with this compound?

  • Methodological Answer : High-resolution data (≤1.0 Å) is critical for resolving light atoms (e.g., sulfur in the carbamothioyl group). SHELXC/D/E pipelines are robust for experimental phasing, particularly for twinned or low-symmetry crystals. Key steps include:

  • Collecting multiple datasets (e.g., SAD/MAD) using synchrotron radiation.
  • Iterative refinement in SHELXL to model disorder or partial occupancies .

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